molecular formula C12H11Cl2N3S B407694 2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine CAS No. 254730-22-8

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine

Cat. No.: B407694
CAS No.: 254730-22-8
M. Wt: 300.2g/mol
InChI Key: UHWSJFLFFIEREG-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a dichloromethyl group, an ethylthio group, and a phenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with ethylthiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylthio group. The dichloromethyl group can be introduced through a subsequent reaction with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Methyl-substituted triazine

    Substitution: Nitro or halogen-substituted triazine derivatives

Scientific Research Applications

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in cancer therapy, particularly as a component of targeted drug delivery systems.

    Industry: Utilized in the production of dyes and pigments, as well as in the formulation of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes, leading to increased permeability and disruption of cellular processes. In cancer therapy, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine
  • 2-(Methylthio)-4,6-diphenyl-1,3,5-triazine
  • 2-(Dichloromethyl)-4,6-diphenyl-1,3,5-triazine

Uniqueness

2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine is unique due to the presence of both the dichloromethyl and ethylthio groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(dichloromethyl)-4-ethylsulfanyl-6-phenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3S/c1-2-18-12-16-10(8-6-4-3-5-7-8)15-11(17-12)9(13)14/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWSJFLFFIEREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=N1)C(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine
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2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine
Reactant of Route 3
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2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine
Reactant of Route 4
2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine
Reactant of Route 5
2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine
Reactant of Route 6
2-(Dichloromethyl)-4-(ethylthio)-6-phenyl-1,3,5-triazine

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